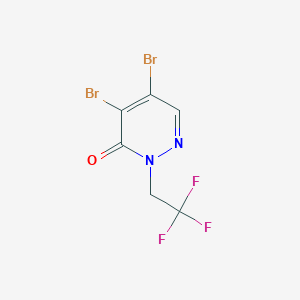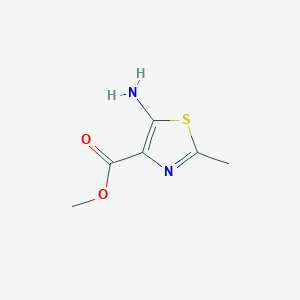![molecular formula C14H14ClFN2O B2602177 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride CAS No. 1839719-62-8](/img/structure/B2602177.png)
3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride is a chemical compound with the CAS Number: 1839719-62-8 . It has a molecular weight of 280.73 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-N-(2-fluorobenzyl)benzamide hydrochloride . The InChI code is 1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Aplicaciones Científicas De Investigación
Antipathogenic Activity
New thiourea derivatives, including 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, have shown promise in antipathogenic applications. Their interaction with bacterial cells, both in free and adherent states, has been characterized. These derivatives exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This highlights the potential of these compounds as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).
Recognition and Separation Properties
The compound has been involved in the study of self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers. These aggregates can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, and transfer these compounds from aqueous solutions to organic media. However, these aggregates do not recognize other hydrophilic compounds, demonstrating selective recognition and separation capabilities (Sawada et al., 2000).
Spectroscopic Properties and Sensing Applications
The compound has been used in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which have been characterized for their solid-state properties and hydrogen bonding interactions in the solution phase. One of the derivatives containing a 3,5-dinitrophenyl group exhibited a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underlines the compound's potential in naked-eye detection and colorimetric sensing applications (Younes et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
“3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” is likely to interact with protein targets in the body due to its amide group. The specific target would depend on the exact spatial and electronic configuration of the molecule .
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding (due to the presence of the amide group) and pi-stacking interactions (due to the presence of the aromatic rings). These interactions could lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” might affect. Many bioactive compounds work by modulating the activity of enzymes or receptors, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” would depend on its specific mechanism of action and the type of cells it affects .
Action Environment
The action, efficacy, and stability of “3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-amino-N-[(2-fluorophenyl)methyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORYIFCHLMTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{9-[4-(2-Fluorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2602094.png)
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2602100.png)
![1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2602101.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)


![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)